molecular formula C18H14FNOS B11345752 N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11345752
M. Wt: 311.4 g/mol
InChI Key: SXKAKMZAIVDVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound features a fluorophenyl group and a thiophenylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the reaction of 4-fluoroaniline with thiophene-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with benzoyl chloride to yield the final benzamide product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution of the fluorine atom may result in a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-BROMOPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets compared to its chloro, methoxy, or bromo analogs.

Properties

Molecular Formula

C18H14FNOS

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C18H14FNOS/c19-15-8-10-16(11-9-15)20(13-17-7-4-12-22-17)18(21)14-5-2-1-3-6-14/h1-12H,13H2

InChI Key

SXKAKMZAIVDVGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.